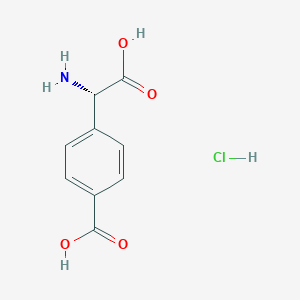

(S)-4-(Amino(carboxy)methyl)benzoic acid hydrochloride

Description

(S)-4-(Amino(carboxy)methyl)benzoic acid hydrochloride is a chiral benzoic acid derivative characterized by an amino(carboxy)methyl substituent at the para position of the benzene ring. Key properties include:

- Molecular Formula: C₉H₁₀ClNO₄

- Molecular Weight: 231.63 g/mol

- Applications: Used in life sciences research, particularly in drug discovery and biochemical studies due to its dual carboxylic acid and amino functional groups, which enable chelation and hydrogen bonding .

Propriétés

IUPAC Name |

4-[(S)-amino(carboxy)methyl]benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4.ClH/c10-7(9(13)14)5-1-3-6(4-2-5)8(11)12;/h1-4,7H,10H2,(H,11,12)(H,13,14);1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRMZVRXERFVAG-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](C(=O)O)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(Amino(carboxy)methyl)benzoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the commercially available (S)-4-(Amino(carboxy)methyl)benzoic acid.

Hydrochloride Formation: The free acid is then converted to its hydrochloride salt by treatment with hydrochloric acid. This step is usually carried out in an aqueous or alcoholic solution to facilitate the formation of the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and concentration.

Purification Techniques: Including crystallization, filtration, and drying to obtain the final product in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-4-(Amino(carboxy)methyl)benzoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Amides or other substituted derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

-

Neuropharmacology :

- The compound has been identified as a potential antagonist at excitatory amino acid receptors. This property is particularly relevant for research into neurodegenerative diseases and conditions characterized by excitotoxicity. By blocking the actions of agonists without activating the receptors, it may help in developing therapeutic strategies for conditions like Alzheimer's disease and multiple sclerosis.

- Antioxidant Properties :

Enzyme Inhibition Studies

(S)-4-(Amino(carboxy)methyl)benzoic acid hydrochloride has been explored for its inhibitory effects on several enzymes:

- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) :

| Compound | Enzyme Inhibition | IC50 Value |

|---|---|---|

| This compound | AChE | 0.59 μM |

| This compound | BChE | 0.15 μM |

Synthesis and Derivatives

The synthesis of this compound has been optimized to ensure high yield and purity. Various synthetic routes have been documented, allowing researchers to explore derivatives with enhanced biological activity or different physical properties. These derivatives can be tailored for specific applications in drug development.

Case Studies

- In Vivo Studies :

-

Cancer Research :

- The compound's interactions with anti-apoptotic proteins such as Mcl-1 and Bfl-1 have been investigated, offering insights into its potential as a cancer therapeutic agent. Targeting these proteins could lead to improved treatments for various cancers that exhibit resistance to conventional therapies .

Mécanisme D'action

The mechanism of action of (S)-4-(Amino(carboxy)methyl)benzoic acid hydrochloride depends on its specific application. In pharmaceutical contexts, it may act by:

Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

Pathways Involved: Participating in biochemical pathways that lead to the desired therapeutic effect, such as inhibition of enzyme activity or receptor antagonism.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Compounds

Structural Analogues with Varied Substituents

a. 4-(2-Aminoethyl)benzoic Acid Hydrochloride

- CAS : 40412-06-4

- Formula: C₉H₁₂ClNO₂

- MW : 201.65 g/mol

- Key Differences: Replaces the amino(carboxy)methyl group with a simpler 2-aminoethyl chain. Purity: ≥95% .

b. 4-(Aminomethyl)-2-methylbenzoic Acid Hydrochloride

- CAS : 1909306-16-6

- Formula: C₉H₁₂ClNO₂

- MW : 201.65 g/mol

- Key Differences: Features a methyl group at the 2-position of the benzene ring, introducing steric hindrance. Aminomethyl substituent (vs. amino(carboxy)methyl) limits hydrogen-bonding capacity. Applications: Pharmaceutical synthesis and material science .

c. (S)-3-Amino-4-(4-substituted phenyl)butyric Acid Hydrochlorides

Positional Isomers and Derivatives

a. 3-(Aminomethyl)benzoic Acid Hydrochloride

- CAS : 876-03-9

- Formula: C₈H₁₀ClNO₂

- MW : 195.62 g/mol

- Key Differences: Aminomethyl group at the 3-position (meta vs. para), affecting molecular recognition in biological systems .

b. (S)-Methyl 4-(1-aminoethyl)benzoate Hydrochloride

- CAS : 847728-91-0

- Formula: C₁₀H₁₄ClNO₂

- MW : 215.68 g/mol

- Aminoethyl group (vs. amino(carboxy)methyl) simplifies reactivity .

Physicochemical and Functional Comparisons

Table 1: Structural and Functional Attributes

| Compound Name | Substituent Position | Functional Groups | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| (S)-4-(Amino(carboxy)methyl)benzoic acid HCl | 4-position | Amino, carboxylic acid (×2) | 231.63 | Chelation, drug discovery |

| 4-(2-Aminoethyl)benzoic acid HCl | 4-position | Aminoethyl, carboxylic acid | 201.65 | Intermediate synthesis |

| 4-(Aminomethyl)-2-methylbenzoic acid HCl | 2,4-positions | Aminomethyl, carboxylic acid | 201.65 | Material science |

| (S)-Methyl 4-(1-aminoethyl)benzoate HCl | 4-position | Aminoethyl, methyl ester | 215.68 | Prodrug development |

Table 2: Solubility and Reactivity Trends

| Compound | Aqueous Solubility | Reactivity with Metals | Bioavailability |

|---|---|---|---|

| (S)-4-(Amino(carboxy)methyl)benzoic acid HCl | High (polar groups) | High (dual -COOH) | Moderate |

| 4-(2-Aminoethyl)benzoic acid HCl | Moderate | Low | High |

| (S)-Methyl 4-(1-aminoethyl)benzoate HCl | Low (ester group) | None | High (lipophilic) |

Notes on Discrepancies and Limitations

- CAS Variability : Conflicting CAS numbers (2109874-13-5 vs. 156143-79-2) for the target compound suggest possible differences in stereochemical purity or sourcing .

- Data Gaps: Limited solubility and stability data for some analogues (e.g., 3,5-Bis(aminomethyl)benzoic acid dihydrochloride) require further validation .

Q & A

Basic Research Questions

Q. What synthetic routes are employed for (S)-4-(Amino(carboxy)methyl)benzoic acid hydrochloride, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including protection/deprotection of functional groups. For example, carboxyl and amino groups may require orthogonal protecting strategies (e.g., tert-butyloxycarbonyl (Boc) for amines, methyl esters for carboxylates). Intermediates are characterized via nuclear magnetic resonance (NMR) spectroscopy (1H/13C) and high-resolution mass spectrometry (HRMS). For instance, the synthesis of structurally similar benzoic acid derivatives (e.g., methyl 4-[(methylamino)methyl]benzoate hydrochloride) uses NMR to confirm regioselectivity and purity .

Q. How is the purity and stability of this compound assessed under different storage conditions?

- Methodological Answer : Purity is validated using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and UV detection (λ = 254 nm). Stability studies involve accelerated degradation tests under varying pH (2–10), temperature (4°C, 25°C, 40°C), and humidity (40–75% RH). Degradation products are identified via liquid chromatography-mass spectrometry (LC-MS). Compounds like 4-hydroxybenzoic acid derivatives have shown stability under inert gas storage (e.g., argon) .

Q. What analytical techniques confirm the stereochemical integrity of the (S)-enantiomer?

- Methodological Answer : Chiral HPLC or polarimetry is used to verify enantiomeric excess (ee). For example, a Chiralpak® IC column with a hexane/isopropanol mobile phase can resolve enantiomers. Circular dichroism (CD) spectroscopy may also correlate optical activity with reported literature values for similar chiral benzoic acid derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, incubation times). To address this:

- Use orthogonal assays (e.g., enzyme inhibition vs. cellular uptake).

- Compare results with structural analogs (e.g., 4-amino-3-chlorobenzoic acid derivatives) to isolate functional group contributions.

- Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. How do structural modifications (e.g., halogenation, methylation) impact interactions with biological targets?

- Methodological Answer : Structure-activity relationship (SAR) studies are conducted by synthesizing analogs (e.g., fluoro- or chloro-substituted derivatives) and testing them against targets like enzymes or receptors. Computational docking (e.g., AutoDock Vina) predicts binding affinities, which are validated via kinetic assays (e.g., IC50 determination). For example, 3,5-dichloro-4-hydroxybenzoic acid exhibits altered binding to bacterial enzymes compared to non-halogenated analogs .

Q. What computational models predict the compound’s solubility and permeability for drug development?

- Methodological Answer : Quantitative structure-property relationship (QSPR) models using descriptors like logP, topological surface area (TPSA), and hydrogen-bonding capacity. Software such as Schrödinger’s QikProp or SwissADME generates predictions validated experimentally via parallel artificial membrane permeability assay (PAMPA) or Caco-2 cell models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.